molecular formula C14H18N2O4 B14536310 Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- CAS No. 61960-78-9

Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-

Cat. No.: B14536310
CAS No.: 61960-78-9
M. Wt: 278.30 g/mol
InChI Key: SIZNVUFWKMRSQK-UHFFFAOYSA-N
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Description

Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- is an organic compound that belongs to the piperidine family. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge. The compound features a hydroxy group and a nitrophenyl group, making it a derivative of piperidine with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the reduction of pyridine. For Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]-, the synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents. These methods allow for the efficient and scalable synthesis of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen with palladium catalyst, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-[3-hydroxy-3-(4-nitrophenyl)-1-oxopropyl]- is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61960-78-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

3-hydroxy-3-(4-nitrophenyl)-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18N2O4/c17-13(10-14(18)15-8-2-1-3-9-15)11-4-6-12(7-5-11)16(19)20/h4-7,13,17H,1-3,8-10H2

InChI Key

SIZNVUFWKMRSQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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